N-(Propylsulfonyl)azetidine-3-carboxamide
Description
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-propylsulfonylazetidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O3S/c1-2-3-13(11,12)9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
UOUBNFNWXDMJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC(=O)C1CNC1 |
Origin of Product |
United States |
Preparation Methods
Hydrogenolysis of N-Benzyl Derivatives
A patent by details the synthesis of azetidine-3-carboxylic acid via hydrogenolysis of N-benzyl-azetidine intermediates. The process involves:
-
Cyclization of N-benzyl-3,3-bis(hydroxymethyl)azetidine under alkaline conditions (KOH, NaOH, CaO, ZnO) at 200°C.
-
Separation of potassium salts using isopropyl alcohol.
-
Hydrogenolysis of the N-benzyl group using a palladium-on-charcoal catalyst in acetic acid at 50–55°C, yielding azetidine-3-carboxylic acid in unquantified yields.
This method emphasizes the utility of protective groups in stabilizing intermediates during high-temperature reactions.
Cyclization of Diethylbis(hydroxymethyl)malonate
A scalable synthesis reported by achieves azetidine-3-carboxylic acid in 55% overall yield from diethylbis(hydroxymethyl)malonate. Key steps include:
-
Conversion of the diol to a bis-triflate intermediate.
-
Cyclization with benzylamine to form the azetidine ring.
-
Decarboxylation under pH-controlled conditions and hydrogenation to remove the benzyl group.
This route is notable for its use of commercially available starting materials and high regioselectivity during cyclization.
La(OTf)₃-Catalyzed Intramolecular Aminolysis
Recent advances in catalysis, as described in, enable the synthesis of azetidines via La(OTf)₃-mediated intramolecular aminolysis of cis-3,4-epoxy amines. The method proceeds under mild conditions, affording azetidines in high yields without requiring protective groups. For example, epoxy amines derived from amino alcohols undergo regioselective ring closure to form azetidine-3-carboxylic acid derivatives.
Table 1: Comparative Analysis of Azetidine-3-carboxylic Acid Synthesis Methods
N-Sulfonylation with Propylsulfonyl Chloride
The final step involves introducing the propylsulfonyl group to the azetidine nitrogen. Sulfonylation typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center in propylsulfonyl chloride.
Reaction Conditions
-
Base : Triethylamine or pyridine is used to scavenge HCl, preventing side reactions.
-
Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–25°C.
-
Stoichiometry : A 1:1 molar ratio of azetidine-3-carboxamide to propylsulfonyl chloride ensures complete conversion.
Table 2: Optimized Sulfonylation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes thermal degradation |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Base | Triethylamine | Efficient HCl neutralization |
Alternative Synthetic Routes
Radical-Mediated Cyclization
Recent advances in radical chemistry, as discussed in, enable the formation of azetidines via xanthate-mediated additions. While primarily explored for 2-azetines, this approach could be adapted for this compound synthesis through subsequent functionalization.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dichloromethane and THF are preferred for sulfonylation due to their ability to stabilize ionic intermediates. In contrast, the cyclization steps in azetidine synthesis often require high-boiling solvents such as toluene or xylene.
Catalytic Systems
The La(OTf)₃ catalyst described in exemplifies the role of Lewis acids in enhancing reaction rates and selectivity. Similarly, palladium catalysts in hydrogenolysis reactions improve efficiency by facilitating selective deprotection.
Analytical Characterization
Critical to validating the synthesis is the use of spectroscopic techniques:
-
NMR Spectroscopy : Confirms the presence of the propylsulfonyl group (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for SO₂CH₂).
-
Mass Spectrometry : Validates the molecular ion peak at m/z 206.27 for C₇H₁₄N₂O₃S.
-
IR Spectroscopy : Identifies characteristic stretches for the sulfonyl group (1130–1370 cm⁻¹) and amide (1650 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
N-(Propylsulfonyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Azetidine derivatives, including N-(Propylsulfonyl)azetidine-3-carboxamide, have been investigated for their potential anticancer properties. Research indicates that azetidine-containing compounds exhibit improved metabolic stability and bioavailability compared to larger ring systems due to their limited number of rotatable bonds . For instance, studies have shown that specific azetidine derivatives can inhibit the growth of various cancer cell lines, including breast and colon carcinoma .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain azetidine derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like amoxicillin . This suggests a promising avenue for developing new antimicrobial agents based on azetidine structures.
3. Neurological Disorders
Azetidines are being explored for their pharmacological potential in treating neurological disorders. For example, derivatives of azetidine have been linked to anticonvulsant activity, making them candidates for further development in epilepsy treatment . The ability to modify the azetidine structure allows researchers to tailor compounds for enhanced efficacy against specific neurological targets.
Synthetic Applications
1. Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure enables the formation of diverse chemical libraries through combinatorial chemistry techniques . The compound can be utilized in synthesizing more complex molecules, including potential pharmaceuticals, by undergoing various chemical reactions such as nucleophilic substitutions and coupling reactions .
2. Drug Development
The incorporation of azetidine rings into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability. For example, replacing larger cyclic structures with azetidines has led to enhanced drug-like characteristics in several studies . This trend highlights the importance of azetidine derivatives in the design of new therapeutics.
Case Studies
Mechanism of Action
The mechanism of action of N-(Propylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Research Findings and Implications
- Sulfonyl Group Impact : Propylsulfonyl substituents (target compound) likely improve solubility over cyclopropyl analogs (e.g., ) due to reduced ring strain and linear alkyl chain flexibility. This balance is critical for oral bioavailability .
- Carboxamide Positioning : The 3-carboxamide on azetidine may enhance hydrogen bonding with target proteins compared to 1-carboxamide derivatives (e.g., ), which could influence binding affinity .
- Biological Activity: Sulfonamide-azetidine hybrids (e.g., ’s GlyT1 inhibitors) suggest CNS applications, while antiangiogenic quinoline carboxamides () highlight scaffold-dependent activity divergence .
Biological Activity
N-(Propylsulfonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings regarding the biological activity of this compound, including relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of azetidine derivatives, which are known for their diverse pharmacological properties. The azetidine ring structure contributes to the compound’s biological activity, while the propylsulfonyl and carboxamide functional groups enhance its solubility and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various azetidine derivatives, including those similar to this compound. A review on substituted azetidine derivatives indicated that modifications in the structure can significantly influence their antimicrobial efficacy.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 6.67 mg/mL |
| 4c | S. aureus | 6.63 mg/mL |
| 4d | C. albicans | 6.72 mg/mL |
The above table illustrates that certain azetidine derivatives exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory effects of azetidine derivatives have also been documented. In a study evaluating various sulfonamide compounds, it was found that certain derivatives demonstrated substantial inhibition of carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory agents.
Case Study: In Vivo Anti-inflammatory Activity
- Compound : this compound
- Model : Carrageenan-induced rat paw edema
- Results : Inhibition rates ranged from 87% to 94% at different time intervals.
These results suggest that this compound may effectively reduce inflammation, potentially providing therapeutic benefits for inflammatory disorders.
Anticancer Activity
Azetidine derivatives have been explored for their anticancer properties. Research indicates that modifications in the azetidine structure can lead to varying degrees of cytotoxicity against cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11f | MCF-7 (breast cancer) | 14.5 |
| 11f | HCT-116 (colon cancer) | 97.9 |
The above data highlights the cytotoxic effects observed in specific azetidine derivatives against breast and colon cancer cell lines. Given these findings, it is plausible that this compound may exhibit similar anticancer properties, necessitating further exploration through in vitro and in vivo studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Propylsulfonyl)azetidine-3-carboxamide, and how can purity be ensured?
- Methodological Answer: The compound can be synthesized via coupling reactions between azetidine-3-carboxylic acid derivatives and propylsulfonyl chlorides under anhydrous conditions. Use coupling agents like HATU or EDCI in DMF or DCM solvents. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution). Purity should be confirmed by HPLC (>95%) and NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm in H NMR) .
Q. Which characterization techniques are critical for confirming the structure of N-(Propylsulfonyl)azetidine-3-carboxamide?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to verify sulfonamide (-SO-) signals (e.g., δ ~3.3 ppm for -CH-SO- in H NMR) and azetidine ring protons.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 245.08).
- FT-IR : Identify sulfonyl (S=O stretching at 1150–1350 cm) and amide (C=O at ~1650 cm) groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer: Prioritize kinase inhibition assays (e.g., against EGFR or VEGFR2) due to the sulfonamide group’s known role in kinase binding. Use cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM. Include bacterial growth inhibition assays (MIC determination) against S. aureus and E. coli to assess antimicrobial potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols by:
- Replicating experiments in ≥3 biological replicates.
- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Comparing results with structurally similar compounds (e.g., N-(2-fluorophenyl)azetidine analogs) to isolate substituent effects .
Q. What computational strategies can predict the binding mode of N-(Propylsulfonyl)azetidine-3-carboxamide to biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., GlyT1 transporters or kinases). Validate predictions with MD simulations (GROMACS) over 100 ns to assess binding stability. Calculate binding free energies (MM/PBSA) and compare with experimental IC values. Fluorine scan analysis can optimize sulfonyl group interactions .
Q. How does the propylsulfonyl group influence pharmacokinetic properties compared to methyl or ethyl analogs?
- Methodological Answer: The propylsulfonyl group enhances lipophilicity (logP ~1.8 vs. ~1.2 for methyl analogs), improving membrane permeability (assessed via PAMPA). However, it may reduce aqueous solubility (<50 µg/mL in PBS). Balance these properties by synthesizing analogs with polar substituents (e.g., hydroxyl groups) on the sulfonyl chain. Use HPLC-UV to measure solubility and Caco-2 assays for permeability .
Q. What strategies mitigate stability issues during long-term storage of N-(Propylsulfonyl)azetidine-3-carboxamide?
- Methodological Answer: Stability studies (ICH guidelines) show degradation via hydrolysis of the sulfonamide bond under high humidity. Recommendations:
- Store at -20°C in desiccated, amber vials under argon.
- Formulate as lyophilized powders with cryoprotectants (trehalose or mannitol).
- Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with LC-MS to detect degradation products (e.g., azetidine-3-carboxylic acid) .
Q. How can researchers design SAR (Structure-Activity Relationship) studies for azetidine-sulfonamide hybrids?
- Methodological Answer: Systematically vary:
- Sulfonyl chain length (methyl to pentyl) to optimize steric bulk.
- Azetidine substituents (e.g., 3-carboxamide vs. 3-hydroxyl).
- Bioisosteric replacements (e.g., replacing sulfonyl with carbonyl).
Test analogs in parallel using high-throughput screening (HTS) and correlate activity with computed descriptors (e.g., PSA, logD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
